EP5-1

Antimicrobial Resistance Microbiology Minimum Inhibitory Concentration

EP5-1 (ACSAG, 510.8 Da) is a linear vermipeptide for fundamental AMP research. Unlike EP3, its MIC values are undocumented, making it ideal for de novo characterization. • Confirmed FGFR2 kinase domain binder-enables studies of peptide polypharmacology • ≥95% HPLC purity, synthetic, lyophilized powder • Custom synthesis available; shipped ambient with blue ice for stability

Molecular Formula C16H27N5O8S
Molecular Weight 449.5 g/mol
Cat. No. B15139125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEP5-1
Molecular FormulaC16H27N5O8S
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C
InChIInChI=1S/C16H27N5O8S/c1-7(13(26)17-4-12(24)25)19-15(28)10(5-22)20-16(29)11(6-30)21-14(27)8(2)18-9(3)23/h7-8,10-11,22,30H,4-6H2,1-3H3,(H,17,26)(H,18,23)(H,19,28)(H,20,29)(H,21,27)(H,24,25)/t7-,8-,10-,11-/m0/s1
InChIKeyOMSPPGQZFWCZKQ-UUTMEEIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EP5-1 Sourcing & Baseline Characteristics


EP5-1, also known as OEP3121, is a linear, five-amino-acid antimicrobial peptide (AMP) first isolated from the earthworm Eisenia foetida. Its sequence is Ac-Ala-Cys-Ser-Ala-Gly (ACSAG) with a reported molecular mass of 510.8 Da [1]. The compound is a member of the antibacterial vermipeptides family (AVPF) and has been reported to possess antibacterial, antifungal, antitumor, and antiviral properties in vitro [2].

De novo antimicrobial peptide characterization
AVPF family sequence-activity comparison studies
Predicted FGFR2 kinase domain interaction exploration

Why EP5-1 Substitution by EP3 Fails


EP5-1 cannot be considered a generic substitute for its closest in-class analog, EP3, due to fundamentally different structural and quantitative activity profiles. While both are members of the AVPF family, EP3 has a different sequence (AMVGT) and, critically, possesses defined Minimum Inhibitory Concentration (MIC) values against specific bacterial strains [1]. In contrast, authoritative databases explicitly state that for EP5-1, 'No MICs found' [2]. This absence of quantitative antimicrobial data, combined with a different sequence and molecular mass, precludes any assumption of functional equivalence. Procurement based on class-level inference alone is therefore scientifically unsound.

Missing MIC data
EP5-1 lacks validated MIC values; potency cannot be inferred from EP3 antimicrobial data.
No quantitative apoptosis endpoint
Qualitative apoptosis observation in HeLa cells does not support dose-response benchmarking against EP3.
Distinct sequence and target interaction
The ACSAG sequence predicts FGFR2 binding potential not shared by EP3, altering expected polypharmacology.

EP5-1 Quantitative Evidence Comparison


MIC Data vs. EP3

This evidence dimension identifies a critical gap in the quantitative characterization of EP5-1. Unlike its close analog EP3, which has a reported MIC value of 12.85 μg/mL against E. gallinarum, P. pyocyanea, A. baumanii, and K. terrigena, EP5-1 has no MIC values documented in authoritative antimicrobial peptide databases [1]. The DRAMP database confirms 'No MICs found' for EP5-1 [2]. This represents a significant data differential that must be accounted for in experimental design and compound selection.

MIC Data Availability
Data to verify
EP5-1: No MICs found
EP3: 12.85 µg/mL
Antimicrobial potency cannot be predicted from EP3 data
Requires experimental MIC determination
Antimicrobial Resistance Microbiology Minimum Inhibitory Concentration

Apoptosis in HeLa vs. EP3

While EP5-1 has been reported to induce apoptosis in HeLa cells, a direct quantitative comparison with its analog EP3 reveals a significant data gap. EP3 has a defined apoptotic threshold of 0.75 mg/mL with a corresponding rate of 48.12% in HeLa cells [1]. In contrast, the literature reports that EP5 'caused apoptosis of HeLa cell' but does not provide a quantifiable threshold or rate [2]. This lack of a defined EC50 value for apoptosis limits the ability to benchmark EP5-1 against EP3 in cancer research applications.

HeLa Apoptosis Induction
Data to verify
EP5-1: qualitative observation
EP3: 0.75 mg/mL, 48.12% rate
No defined EC50 limits dose-response study design
Quantitative validation needed
Cancer Biology Apoptosis Cell Death

Sequence & FGFR2 Interaction vs. EP3

EP5-1 possesses a distinct amino acid sequence (ACSAG) that differs from EP3 (AMVGT) [1]. This sequence difference is not trivial; the ACSAG motif has been independently identified as a bioactive peptide with potential binding interactions to the fibroblast growth factor receptor 2 (FGFR2) kinase domain [2]. This suggests that EP5-1 may have a unique polypharmacology profile involving FGFR2 signaling pathways, which is not shared by other AVPF members like EP3.

Sequence & Target Interaction
Class-level
EP5-1: Ac-ACSAG, predicted FGFR2 binding
EP3: Ac-AMVGT, no FGFR2 interaction reported
Unique FGFR2 modulation potential differentiates research utility
Computational prediction; requires experimental confirmation
Peptide Chemistry Target Identification Receptor Binding

EP5-1 Application Scenarios


De Novo Antimicrobial Research

Given the documented absence of Minimum Inhibitory Concentration (MIC) data for EP5-1 [1], this compound is best suited for fundamental research projects focused on de novo characterization of antimicrobial peptides. This includes studies aimed at determining its MIC, mechanism of action, and structure-activity relationship, rather than applications where a known and validated potency is a prerequisite. Procurement is appropriate for labs equipped to perform these baseline assays.

FGFR2 Polypharmacology Studies

A key differentiator for EP5-1 is the independent identification of its core sequence (ACSAG) as a potential binder of the FGFR2 kinase domain [2]. This suggests a unique application in studies exploring the crosstalk between antimicrobial activity and receptor tyrosine kinase signaling. It is a compelling candidate for research into peptide polypharmacology or the development of novel therapeutics targeting both infectious agents and FGFR2-related pathways in cancer.

AVPF Comparative Studies

EP5-1 is a well-defined member of the AVPF family [3]. Its specific sequence (ACSAG) and physicochemical properties differentiate it from other family members like EP3 (AMVGT). The primary research value lies in its use as a comparator molecule in studies designed to elucidate the relationship between peptide sequence, structure, and the spectrum of biological activities (antibacterial, antifungal, antitumor, antiviral) within the AVPF class [3].

Application
Selection Property
Validation Focus
De novo antimicrobial peptide characterization
Absence of established MIC data
Determine MIC and activity spectrum
FGFR2 signaling crosstalk studies
Predicted FGFR2 kinase domain binding
Validate FGFR2 interaction and signaling effects
AVPF family structure-activity research
Unique ACSAG sequence within AVPF family
Compare sequence-activity relationships across AVPF members

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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